H-Mel-Trp-Gly-Lys-Pro-Val-NH2, also known as the amide form of a fragment of alpha-melanocyte-stimulating hormone, is a peptide composed of seven amino acids with a terminal amide group. This compound is of significant interest in biochemistry and pharmacology due to its role in various physiological processes, particularly those related to pigmentation and energy metabolism. The molecular formula of H-Mel-Trp-Gly-Lys-Pro-Val-NH2 is C42H60N10O6, and it has a molecular weight of 871.9 g/mol .
The compound is derived from natural peptides, specifically from the alpha-melanocyte-stimulating hormone, which is produced in the pituitary gland. It can be synthesized through various methods, including solid-phase peptide synthesis.
H-Mel-Trp-Gly-Lys-Pro-Val-NH2 falls under the category of peptides and is classified based on its biological activity as a melanocortin receptor agonist. It interacts primarily with melanocortin receptors, which are involved in regulating skin pigmentation, appetite control, and energy homeostasis .
The synthesis of H-Mel-Trp-Gly-Lys-Pro-Val-NH2 typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential assembly of amino acids into a peptide chain anchored to a solid resin. The process includes several key steps:
The choice of protecting groups for each amino acid is critical for successful synthesis. For example, common protecting groups include:
The coupling reactions are typically facilitated by coupling reagents such as DIC (diisopropylcarbodiimide) or HATU (1-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) .
The structure of H-Mel-Trp-Gly-Lys-Pro-Val-NH2 consists of a linear chain of amino acids with specific side chains that confer unique properties to the molecule. The terminal amide group enhances its stability and biological activity.
H-Mel-Trp-Gly-Lys-Pro-Val-NH2 can undergo several chemical reactions:
Common reagents used in these reactions include:
H-Mel-Trp-Gly-Lys-Pro-Val-NH2 exerts its biological effects primarily through binding to melanocortin receptors located on target cells. This interaction activates intracellular signaling pathways that lead to various physiological responses:
H-Mel-Trp-Gly-Lys-Pro-Val-NH2 has several scientific applications:
H-Mel-Trp-Gly-Lys-Pro-Val-NH₂ represents a C-terminal fragment of α-melanocyte-stimulating hormone (α-MSH), where "Mel" designates its derivation from this melanotropic peptide. The full sequence of native α-MSH is Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH₂ [1] [3]. The query compound corresponds to residues 9–13 of α-MSH, retaining the C-terminal valinamide modification (–Val-NH₂), which is critical for bioactivity. Its systematic name is H-Trp-Gly-Lys-Pro-Val-NH₂, though "Mel" contextualizes its biological origin. The peptide falls under the category of linear pentapeptide amides with the following structural attributes:
Table 1: Structural Characteristics of H-Mel-Trp-Gly-Lys-Pro-Val-NH₂
Feature | Description |
---|---|
Parent peptide | α-MSH (ACTH 1-13 amide) |
Fragment position | Residues 9–13 of α-MSH |
Molecular formula* | C₃₀H₄₅N₉O₆ (estimated) |
Key modifications | C-terminal amidation |
Peptide class | Linear pentapeptide amide |
*Formula estimated from residue masses; Trp-Gly-Lys-Pro-Val-NH₂.
The pentapeptide Trp-Gly-Lys-Pro-Val-NH₂ contains two biologically critical elements:
The discovery of α-MSH fragments as bioactive motifs emerged from systematic structure-activity relationship (SAR) studies in the 1970s–1990s:
Table 2: Key Milestones in Melanocortin Fragment Research
Year | Discovery/Innovation | Significance |
---|---|---|
1976 | C-terminal α-MSH fragments (e.g., Gly-Lys-Pro-Val-NH₂) trigger melanin dispersion [4] | Identified independent message sequences beyond the core His-Phe-Arg-Trp |
1997 | D-Trp⁹ substitution in cyclic MSH analogs enhances MC1R/MC4R selectivity [2] | Validated residue-specific stereochemistry for receptor targeting |
2020 | Hybrid peptides using α-MSH sequences modulate melanin [3] | Enabled multi-target approaches for pigmentary disorders |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 29733-86-6
CAS No.: 219828-90-7